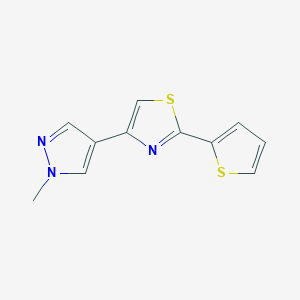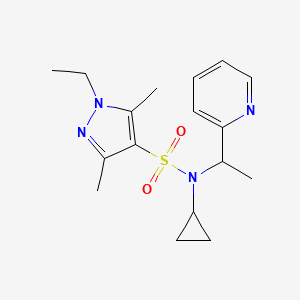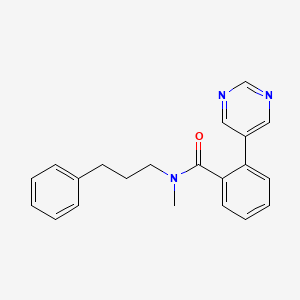![molecular formula C15H21NO2 B7592890 1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity as a recreational drug due to its potent analgesic effects and high abuse potential. However,
Mécanisme D'action
1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone acts by binding to the mu-opioid receptor and activating it, leading to the release of endogenous opioids and the inhibition of pain signals. It also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also has the potential to produce addiction and dependence, as well as overdose and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has several limitations, including its high abuse potential and potential for producing adverse effects such as respiratory depression.
Orientations Futures
There are several potential future directions for research on 1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone, including studying its potential therapeutic uses for pain management and addiction treatment, as well as its potential for producing less harmful opioid-like effects. Additionally, further research is needed to better understand the mechanisms of action and potential risks associated with this compound.
In conclusion, 1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone is a synthetic opioid with potent analgesic effects and high abuse potential. While it has gained popularity as a recreational drug, it also has significant scientific research application, including studying its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. Further research is needed to better understand the potential risks and benefits associated with this compound.
Méthodes De Synthèse
1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone can be synthesized through a multi-step process starting with 2,3-dimethylphenylacetonitrile. The nitrile group is then reduced to an amine, which is subsequently reacted with 2-methoxyacetyl chloride to form the desired product.
Applications De Recherche Scientifique
1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone has been used extensively in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. It has been shown to act as a potent agonist at the mu-opioid receptor, producing analgesia and other opioid-like effects.
Propriétés
IUPAC Name |
1-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-4-7-13(12(11)2)14-8-5-9-16(14)15(17)10-18-3/h4,6-7,14H,5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWZISZQUCCMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2C(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)

![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)


![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)

![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)

![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)

![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)